6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
Scientific Research Applications
Electrophilic Substitution and Chemical Properties
6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and similar compounds, are primarily studied for their chemical reactions and properties. One study explores the electrophilic substitution of imidazo[2,1-b]thiazoles, which includes variants with different substituents at position 6. This research delves into the reactions like acid-catalyzed deuteration and bromination, providing insights into the reactivity and stability of these compounds under different conditions. The findings also highlight the conformational preferences and mesomerism in 5-formyl derivatives, shedding light on the structural aspects of these molecules (O'daly et al., 1991).
Crystal Structure and Molecular Arrangement
Understanding the molecular and crystal structure of such compounds is crucial for their application in various scientific fields. A study discussing the crystal and molecular structure of a closely related compound, 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, highlights how molecular arrangement is influenced by intermolecular interactions like C-H…N, C-H…O, and C-H…F interactions. Such insights are pivotal for material science and drug design where molecular packing can significantly influence the properties and behavior of a substance (Banu et al., 2010).
Biological Activities and Pharmaceutical Potential
The compound and its analogs have been studied for various biological activities, indicating their potential in pharmaceutical applications. For instance, some derivatives have been evaluated for antitumor activity, showing promising results against certain cancer cell lines by inducing apoptosis and inhibiting specific components of the mitochondrial respiratory chain (Andreani et al., 2005). Additionally, derivatives of imidazo[2,1-b]thiazole have been synthesized and characterized for antioxidant properties. The effectiveness of these compounds as antioxidants has been tested, providing valuable insights for further research and potential therapeutic applications (Nikhila et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that imidazothiazole derivatives, such as citco, have been reported to stimulate human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, possibly leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that imidazothiazole derivatives can stimulate human constitutive androstane receptor (CAR) nuclear translocation .
Cellular Effects
Some imidazothiazole derivatives have shown promising inhibitory activity over cancer cell lines .
Molecular Mechanism
Imidazothiazole derivatives have been shown to interact with DNA and caspase-3 .
Properties
IUPAC Name |
6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-10-3-5-11(6-4-10)13-12(9-17)16-7-8-18-14(16)15-13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNSTDZBILYXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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